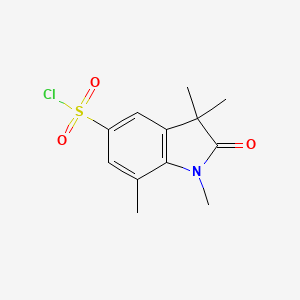

1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a synthetic organic compound belonging to the indole family.

Méthodes De Préparation

The synthesis of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Des Réactions Chimiques

1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to form different derivatives.

Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been studied for its biological activity and potential therapeutic applications. Research indicates that derivatives of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride exhibit:

- Antioxidant Properties : These compounds may protect cells from oxidative stress.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage.

A study highlighted the synthesis of new 2,3-dihydroindole derivatives derived from this compound and evaluated their neuroprotective and antioxidant activities. The findings suggest that these derivatives could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

Due to its functional groups, this compound serves as a valuable intermediate in organic synthesis. It can be used to create:

- Sulfonamide Derivatives : These compounds are widely used in medicinal chemistry.

- Complex Indole Structures : The compound's ability to undergo further reactions makes it suitable for synthesizing intricate molecular frameworks.

Case Study 1: Neuroprotective Derivatives

In a recent study published in Molecules, researchers synthesized various derivatives of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole and assessed their neuroprotective effects using cellular models. The results indicated that specific modifications to the indole structure enhanced biological activity significantly .

| Compound | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|

| Derivative A | High | Moderate |

| Derivative B | Moderate | High |

| Derivative C | Low | Low |

Case Study 2: Synthesis of Sulfonamide Compounds

Another study focused on utilizing this compound as an intermediate for synthesizing sulfonamide derivatives. The research demonstrated that through controlled reactions involving this sulfonyl chloride derivative, various sulfonamides were successfully synthesized with promising antibacterial properties .

| Sulfonamide Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Compound X | 15 mm |

| Compound Y | 20 mm |

| Compound Z | 10 mm |

Mécanisme D'action

The mechanism of action of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent modulation of their activity . The indole core can interact with various receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Bromoindole: Used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific functional groups and their reactivity, which enable the synthesis of a wide range of derivatives with diverse applications .

Activité Biologique

1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with sulfonyl chlorides. The general procedure includes:

- Reagents : Starting materials include 1H-indole derivatives and sulfonyl chlorides.

- Reaction Conditions : The reaction is usually performed in an organic solvent under controlled temperature conditions.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antioxidant Properties

Research has indicated that derivatives of 2,3-dihydroindoles exhibit significant antioxidant activity. For instance, compounds synthesized from 1H-indole have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have suggested that 1H-indole derivatives possess neuroprotective properties. They may help in the treatment of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting neuronal survival. For example, a study demonstrated that certain indole derivatives could protect against glutamate-induced toxicity in neuronal cell cultures .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Neuroprotection

A study published in Molecules examined the neuroprotective effects of several indole derivatives, including those related to this compound. The results indicated a significant reduction in cell death in neuronal cultures treated with these compounds compared to controls .

| Compound | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 50 | - |

| Compound A | 85 | Anti-apoptotic |

| Compound B | 78 | Antioxidant |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers tested various indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | Compound A |

| Escherichia coli | 64 | Compound B |

Propriétés

IUPAC Name |

1,3,3,7-tetramethyl-2-oxoindole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-5-8(18(13,16)17)6-9-10(7)14(4)11(15)12(9,2)3/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGONAAWUTVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.